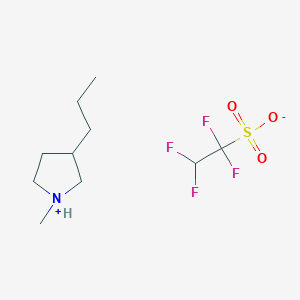
1-Methyl-3-propylpyrrolidin-1-ium;1,1,2,2-tetrafluoroethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-propylpyrrolidin-1-ium;1,1,2,2-tetrafluoroethanesulfonate is a compound that belongs to the class of ionic liquids. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic anion. This particular compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-propylpyrrolidin-1-ium;1,1,2,2-tetrafluoroethanesulfonate typically involves the reaction of 1-Methyl-3-propylpyrrolidine with 1,1,2,2-tetrafluoroethanesulfonate. The reaction is carried out under controlled conditions to ensure the formation of the desired ionic liquid. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve high efficiency and purity. The final product is then purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-propylpyrrolidin-1-ium;1,1,2,2-tetrafluoroethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituent.
Scientific Research Applications
1-Methyl-3-propylpyrrolidin-1-ium;1,1,2,2-tetrafluoroethanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: The compound is employed in biological studies, particularly in the extraction and purification of biomolecules.
Industry: The compound is used in industrial processes, such as electroplating, battery production, and as a lubricant additive.
Mechanism of Action
The mechanism of action of 1-Methyl-3-propylpyrrolidin-1-ium;1,1,2,2-tetrafluoroethanesulfonate involves its interaction with molecular targets and pathways. The compound’s ionic nature allows it to interact with various charged species, facilitating reactions and processes. Its unique properties, such as high thermal stability and solubility, enable it to function effectively in different environments. The specific molecular targets and pathways depend on the application and the context in which the compound is used.
Comparison with Similar Compounds
1-Methyl-3-propylpyrrolidin-1-ium;1,1,2,2-tetrafluoroethanesulfonate can be compared with other similar compounds, such as:
1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide: This compound has similar properties but differs in its anion and cation structure.
1-Methyl-3-pyrrolidinol: While this compound shares the pyrrolidine ring, it has different functional groups and properties.
The uniqueness of this compound lies in its specific combination of cation and anion, which imparts distinct properties and applications.
Properties
IUPAC Name |
1-methyl-3-propylpyrrolidin-1-ium;1,1,2,2-tetrafluoroethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.C2H2F4O3S/c1-3-4-8-5-6-9(2)7-8;3-1(4)2(5,6)10(7,8)9/h8H,3-7H2,1-2H3;1H,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMMVMXXRHADKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC[NH+](C1)C.C(C(F)(F)S(=O)(=O)[O-])(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














